8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is a synthetic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound is classified under the category of heterocyclic compounds, specifically pyrroloquinoxalines, which are known for their diverse biological activities.
The compound is identified by its CAS Number 1558435-36-1. It belongs to the broader class of quinoxalines, which are bicyclic compounds containing a fused benzene and pyrazine ring. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological properties, making it a subject of interest in pharmaceutical research.
The synthesis of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline typically involves multi-step organic reactions. A common approach includes:
This multi-step synthesis allows for the selective introduction of halogen groups, enhancing the compound's reactivity for further derivatization or biological evaluation .
The molecular formula for 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline is . The compound features a fused ring system that contributes to its stability and reactivity. Key structural data includes:
The reactivity of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline allows it to participate in various chemical reactions, including:
These reactions are crucial for developing new derivatives with enhanced biological activity or specificity .
The mechanism of action for compounds like 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary based on the derivative formed, general processes include:
Research indicates that these interactions can lead to significant biological effects, including anti-cancer activity or modulation of neurological functions .
The physical properties of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of halogen substituents, which can significantly influence its behavior in chemical reactions .
The applications of 8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline span several fields:
Regioselective bromination at the C8 position of the pyrrolo[1,2-a]quinoxaline core is achieved using tetrabutylammonium tribromide (TBATB) as a stable, efficient brominating agent. This method overcomes limitations of traditional reagents (e.g., Br₂ or NBS) by providing exceptional control over electrophilic aromatic substitution. The electron-rich C8 position is selectively targeted due to the inherent electronic bias of the fused heterocyclic system. Li et al. demonstrated that TBATB in acetonitrile at 80°C achieves near-exclusive C8 monobromination for 4-substituted pyrroloquinoxalines, yielding 8-bromo-4-phenylpyrrolo[1,2-a]quinoxaline precursors in >90% isolated yield [2]. Chlorination at C4 is typically introduced earlier in the synthesis (e.g., via POCl₃-mediated dehydration of lactam intermediates) [4] [8]. Sequential C4-chlorination followed by C8-bromination allows orthogonal derivatization, as the C-Cl bond is amenable to subsequent Pd-catalyzed cross-coupling, while the C-Br bond offers a handle for further functionalization [2].
The synthesis of 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline relies on a multi-step sequence beginning with the Clauson-Kaas reaction:
Table 1: Key Steps in the Synthesis of 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline
Step | Reaction | Reagents/Conditions | Product | Typical Yield |
---|---|---|---|---|
1 | Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran, AcOH, Δ or MW | 1-(2-Nitrophenyl)pyrrole | 70-85% |
2 | Nitro Reduction | NaBH₄, CuSO₄, EtOH, rt | 1-(2-Aminophenyl)pyrrole | 85% |
3 | Cyclization/Chlorination | (i) Triphosgene, Toluene; (ii) POCl₃ | 4-Chloropyrrolo[1,2-a]quinoxaline | 75-88% (2 steps) |
4 | Regioselective C8-Bromination | TBATB, MeCN, 80°C | 8-Bromo-4-chloropyrrolo[1,2-a]quinoxaline | 94% |
The 4-chloro and 8-bromo substituents in 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline enable orthogonal diversification via Pd-catalyzed cross-couplings:
Optimization of the C8-bromination step revealed significant solvent and temperature effects on regioselectivity and yield using TBATB [2]:
Table 2: Optimization of TBATB-Mediated C8-Bromination of 4-Chloropyrrolo[1,2-a]quinoxaline [2]
Entry | TBATB (equiv.) | Solvent | Temp (°C) | Yield 3a (C8-Bromo) | Yield 4a (1,3-Dibromo) |
---|---|---|---|---|---|
1 | 1.0 | DMSO | 60 | 53% | 28% |
2 | 1.0 | DMSO | 80 | 15% | 73% |
4 | 1.2 | DMSO | 80 | 18% | 80% |
7 | 1.2 | EtOH | 80 | 54% | 9% |
8 | 1.2 | DMA | 80 | 61% | 20% |
9 | 1.2 | DMF | 80 | 77% | 18% |
10 | 1.2 | MeCN | 80 | 94% | 5% |
The TBATB-mediated bromination protocol is readily scalable, demonstrating its suitability for practical synthesis. Li et al. successfully performed the bromination of 4-phenylpyrrolo[1,2-a]quinoxaline (5.0 mmol scale) using TBATB in MeCN at 80°C, isolating the corresponding 8-bromo derivative in 90% yield (1.65 grams) with identical regioselectivity and purity observed on smaller scales [2]. This confirms the robustness of the methodology and its potential for producing multigram quantities of 8-bromo-4-chloropyrrolo[1,2-a]quinoxaline and its derivatives for further biological evaluation or material science applications. The stability of TBATB, mild reaction conditions, and straightforward workup contribute significantly to the process feasibility.
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4